6-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
The compound is derived from the condensation reactions involving 2-aminopyridine and various aryl ketones or haloketones, which serve as precursors. It is classified under heterocyclic compounds, specifically as an imidazo derivative, which is known for its diverse pharmacological properties. The structural configuration includes a methyl group at the 6-position and a phenyl group at the 2-position of the imidazole ring.
The synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing this compound while minimizing environmental impact.
6-Methyl-2-phenylimidazo[1,2-a]pyridine can participate in various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 6-methyl-2-phenylimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological assays demonstrate significant activity against various pathogens and cancer cell lines, supporting its therapeutic potential.
6-Methyl-2-phenylimidazo[1,2-a]pyridine exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
The applications of 6-methyl-2-phenylimidazo[1,2-a]pyridine extend into various fields:
6-Methyl-2-phenylimidazo[1,2-a]pyridine belongs to the imidazopyridine class of fused heterocyclic compounds. Its core structure consists of a five-membered imidazole ring fused with a six-membered pyridine ring, creating a planar bicyclic system with significant aromatic character. The molecular formula is C₁₄H₁₂N₂, with a molecular weight of 208.26 g/mol [1]. Key structural features include:
The bond lengths and angles follow typical aromatic system parameters, with slight variations induced by the heteroatoms. The nitrogen atoms at positions 1 and 3 of the imidazole ring adopt sp² hybridization, with the lone pair on N1 participating in the aromatic sextet. The C2-phenyl substitution creates a twisted conformation relative to the imidazopyridine plane, with a dihedral angle typically ranging between 30-50°. The methyl group at C6 is coplanar with the pyridine ring, allowing minimal steric hindrance [1] [4].
Position | Substituent | Bond Type | Stereochemical Orientation |
---|---|---|---|
1 | Nitrogen (pyrrolic) | Fused ring | Planar |
2 | Phenyl ring | Single bond | Twisted (30-50° dihedral angle) |
3 | Nitrogen (pyridine-like) | Fused ring | Planar |
6 | Methyl group | Single bond | Coplanar with pyridine ring |
The SMILES representation for this compound is CC1=CN2C(=NC(=C2)C3=CC=CC=C3)C=C1, which accurately captures the atomic connectivity and branching [4] [8].
While comprehensive single-crystal X-ray diffraction data for 6-methyl-2-phenylimidazo[1,2-a]pyridine itself is limited in the available literature, crystallographic studies of closely related analogues provide insight into its solid-state structure. The unsubstituted 2-phenylimidazo[1,2-a]pyridine derivative crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell [7]. Key crystallographic observations include:
The phenyl ring at C2 typically displays a dihedral angle of 39.5° relative to the imidazopyridine plane, reducing steric strain while maintaining conjugation. For the 6-methyl derivative, crystallographic analysis would be expected to show similar packing motifs with minor distortions due to the methyl group's electron-donating effects. The methyl substituent may enhance hydrophobic interactions in the crystal lattice while minimally affecting molecular planarity [7].
Parameter | 2-Phenylimidazo[1,2-a]pyridine | Expected for 6-Methyl Derivative |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁/c | P2₁/c or P2₁/n |
Unit Cell Dimensions | a=7.42 Å, b=12.85 Å, c=12.32 Å | Similar with slight expansion along b-axis |
Dihedral Angle (C2-Ph) | 39.5° | 35-45° |
π-Stacking Distance | 3.48 Å | 3.45-3.55 Å |
Computational studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal detailed electronic properties and steric parameters:
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) is localized over the imidazole ring and C2-phenyl group, while the lowest unoccupied molecular orbital (LUMO) predominantly resides on the pyridine ring. The 6-methyl substitution raises the HOMO energy level by approximately 0.3 eV compared to the unsubstituted analogue, enhancing nucleophilicity [4] [8].
Electrostatic Potential: Molecular electrostatic potential (MEP) mapping shows a region of high electron density (red) around N1 and the imidazole ring, while the pyridine ring exhibits moderate electrophilicity (blue). The methyl group creates a neutral electrostatic region (green) [8].
Steric Parameters: Connolly surface analysis indicates a molecular volume of 213.7 ų and surface area of 258.4 Ų. The 6-methyl group contributes +17.2 ų to the molecular volume while minimally affecting surface accessibility to the nitrogen atoms [4].
Table 3: Computed Quantum Chemical Parameters
Parameter | Value | Method Basis | Chemical Significance |
---|---|---|---|
HOMO Energy | -5.82 eV | B3LYP/6-311G(d,p) | Nucleophilicity index |
LUMO Energy | -1.37 eV | B3LYP/6-311G(d,p) | Electrophilicity index |
Band Gap (ΔE) | 4.45 eV | B3LYP/6-311G(d,p) | Chemical reactivity |
Dipole Moment | 2.78 Debye | B3LYP/6-311G(d,p) | Polarity |
LogP | 3.01 | Molinspiration | Lipophilicity |
TPSA | 15.79 Ų | DFT Calculation | Polar surface accessibility |
The compound's drug-like properties are characterized by key physicochemical descriptors:
Partition Coefficient (LogP): Experimental LogP value of 3.01 indicates moderate lipophilicity, favorable for membrane permeability but potentially limiting aqueous solubility. This value is consistent with computational predictions (3.00-3.15 range) using fragmentation methods [4] [8].
Topological Polar Surface Area (TPSA): A low TPSA of 15.79 Ų results from the absence of hydrogen bond donors and presence of only two hydrogen bond acceptors (the ring nitrogen atoms). This minimal polar surface area enhances blood-brain barrier permeability potential [4] [8].
Solubility: Experimental aqueous solubility is limited (<0.1 mg/mL at 25°C), consistent with its LogP and crystalline nature. Solubility enhancement occurs in dimethyl sulfoxide (>50 mg/mL) and methanol (approximately 5 mg/mL). The methyl group slightly improves organic solvent solubility compared to the unmethylated analogue [4] [5].
Acid-Base Properties: The compound behaves as a weak base (predicted pKa of imidazole N1 = 5.2) due to protonation at the N1 position, forming a water-soluble salt under acidic conditions [3] [4].
Table 4: Experimental and Calculated Physicochemical Properties
Property | Value | Measurement Method | Comparison to Unsubstituted Imidazo[1,2-a]pyridine |
---|---|---|---|
Molecular Weight | 208.26 g/mol | Mass spectrometry | +14.03 g/mol (methyl addition) |
LogP (Octanol-Water) | 3.01 ± 0.15 | Shake-flask method | +0.35 (increased lipophilicity) |
Topological Polar Surface Area | 15.79 Ų | Computational modeling | Identical (substituent doesn't add polar groups) |
Aqueous Solubility (25°C) | 98 µg/mL | UV spectrophotometry | +22 µg/mL (slight improvement) |
Melting Point | 136-137°C | Differential scanning calorimetry | -2°C (depression due to crystal packing disruption) |
Vapor Pressure | 4.3 × 10⁻⁶ mmHg | Transpiration method | 15% reduction |
These fundamental physicochemical properties establish 6-methyl-2-phenylimidazo[1,2-a]pyridine as a promising scaffold for medicinal chemistry applications, particularly considering its balanced lipophilicity and compact molecular architecture. The methyl substituent strategically modifies properties without substantially increasing molecular weight or polar surface area, maintaining favorable drug-like characteristics [3] [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0